(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
Description
This compound is a benzothiazole-derived imine with a Z-configuration, featuring a 3-allyl group, a 6-methyl substituent on the benzothiazole ring, and a propanamide side chain modified with a phenylthio (-SPh) group at the 3-position. The methyl group at position 6 likely stabilizes the benzothiazole core through electron-donating effects .
Propriétés
IUPAC Name |
N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-3-12-22-17-10-9-15(2)14-18(17)25-20(22)21-19(23)11-13-24-16-7-5-4-6-8-16/h3-10,14H,1,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNYLQBUWAJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core with an allyl group and a phenylthio substituent, contributing to its unique biological properties. The structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂S |
| Molecular Weight | 286.39 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified in available literature |
The biological activity of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Activity : Its mechanism includes disrupting bacterial cell membranes and inhibiting essential bacterial enzymes, contributing to its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide exhibits significant anticancer activity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with inhibition zones averaging 20 mm.
- Gram-negative Bacteria : Limited efficacy observed against Escherichia coli and Pseudomonas aeruginosa.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Significant cytotoxicity |
| HeLa | 20 | Inhibition of cell proliferation | |
| A549 | 25 | Induction of apoptosis | |
| Antimicrobial | Staphylococcus aureus | - | Inhibition zone: ~20 mm |
| Escherichia coli | - | Limited activity | |
| Pseudomonas aeruginosa | - | No significant inhibition |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzo[d]thiazole derivatives, including (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide. The results indicated that the compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms.
- Antimicrobial Screening : In another study focused on antimicrobial screening, derivatives similar to this compound were tested against a range of bacteria. The results showed that while some derivatives exhibited strong antibacterial activity against Gram-positive bacteria, this specific compound had limited efficacy against Gram-negative strains.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole Derivatives
Compound A : N-[(2Z)-6-Ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide ()
- Key Differences :
- 6-Ethyl vs. 6-Methyl : The ethyl group increases hydrophobicity and steric hindrance compared to the methyl group.
- Phenylsulfonyl (-SO₂Ph) vs. Phenylthio (-SPh) : The sulfonyl group is strongly electron-withdrawing, enhancing polarity and hydrogen-bonding capacity, whereas the thioether is less polar but more lipophilic.
- Implications : Compound A may exhibit improved aqueous solubility but reduced cellular uptake compared to the target compound due to the sulfonyl group’s polarity .
Compound B : STING Agonist with Benzo[d]thiazol-2(3H)-ylidene Core ()
- Structure : Features a 3-hydroxypropoxy group and carbamoyl substituents at positions 4 and 4.
- Biological Activity: Demonstrated STING agonist activity, suggesting benzothiazole derivatives can modulate immune pathways. The absence of these polar groups in the target compound may shift its therapeutic applicability .
Heterocyclic Core Variations
Compound C : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ()
- Core Structure : Thiadiazole ring instead of benzothiazole.
- Key Differences: Electron Density: Thiadiazole’s electron-deficient core may alter binding interactions compared to benzothiazole. Substituents: A dimethylamino-acryloyl group introduces conjugation and basicity, which are absent in the target compound.
- Implications: Thiadiazole derivatives like Compound C are often explored for antimicrobial activity, whereas benzothiazoles (e.g., the target compound) are associated with kinase inhibition or immunomodulation .
Structural and Spectral Data Comparison
Table 1: Key Spectral and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
